1-(Phenylethynyl)naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenylethynyl)naphthalen-2-ol is an organic compound with the molecular formula C18H12O It is a derivative of naphthalene, featuring a phenylethynyl group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Phenylethynyl)naphthalen-2-ol can be synthesized from 1-iodo-2-naphthol through a coupling reaction with phenylacetylene. The reaction typically involves the use of a palladium catalyst, such as palladium(II) acetate, in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Phenylethynyl)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the phenylethynyl group to a phenylethyl group.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Phenylethyl derivatives.
Substitution: Various substituted naphthalenes depending on the electrophile used.
Scientific Research Applications
1-(Phenylethynyl)naphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products
Mechanism of Action
The mechanism of action of 1-(Phenylethynyl)naphthalen-2-ol involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The phenylethynyl group plays a crucial role in its binding affinity and specificity. Additionally, the compound can participate in radical reactions, forming reactive intermediates that further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
1-(Arylethynyl)naphthalen-2-ols: These compounds share a similar structure but differ in the aryl group attached to the ethynyl moiety.
2-Naphthalenol derivatives: Compounds with various substituents on the naphthalene ring, such as halogens or alkyl groups.
Uniqueness
1-(Phenylethynyl)naphthalen-2-ol is unique due to the presence of the phenylethynyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific functions .
Properties
Molecular Formula |
C18H12O |
---|---|
Molecular Weight |
244.3 g/mol |
IUPAC Name |
1-(2-phenylethynyl)naphthalen-2-ol |
InChI |
InChI=1S/C18H12O/c19-18-13-11-15-8-4-5-9-16(15)17(18)12-10-14-6-2-1-3-7-14/h1-9,11,13,19H |
InChI Key |
JGYYIKRJMUBCFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.